

Application Notes and Protocols: Phosphoproteomics Analysis of PemigatinibTreated Cells

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Compound of Interest		
Compound Name:	Pemigatinib	
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Abstract

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3, which are key drivers in various cancers, including cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2][3][4] Understanding the molecular mechanisms of **Pemigatinib**'s efficacy and potential resistance pathways is crucial for its clinical application. Phosphoproteomics, the large-scale analysis of protein phosphorylation, serves as a powerful tool to elucidate the downstream signaling events modulated by kinase inhibitors like **Pemigatinib**.[5] This document provides detailed application notes and protocols for the phosphoproteomics analysis of cells treated with **Pemigatinib**, offering insights into its mechanism of action and its impact on cellular signaling networks.

Introduction

Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1] Genetic alterations such as gene fusions, amplifications, or mutations can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[1] **Pemigatinib** selectively inhibits FGFR1, 2, and 3



by binding to the ATP-binding site of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream pathways.[1]

Quantitative phosphoproteomics enables the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of the cellular signaling state. By comparing the phosphoproteomes of cells treated with **Pemigatinib** versus control cells, researchers can identify key phosphorylation events that are modulated by the drug. This information can be used to confirm on-target effects, discover novel downstream targets, and identify potential biomarkers for drug response or resistance.

Quantitative Data Summary

The following tables represent a summary of expected quantitative phosphoproteomics data from an experiment comparing **Pemigatinib**-treated cells to a vehicle control. The data would be generated from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phosphopeptide-enriched cell lysates.

Table 1: Significantly Down-regulated Phosphorylation Sites in **Pemigatinib**-Treated Cells



Protein	Gene	Phosphosit e	Fold Change (Pemigatini b/Control)	p-value	Function
Fibroblast growth factor receptor 2	FGFR2	Y653/Y654	-15.2	<0.001	Autophospho rylation site, key for kinase activation
FRS2	FRS2	Y196	-12.5	<0.001	Adaptor protein, links FGFR to downstream signaling
Mitogen- activated protein kinase 1	MAPK1	T185/Y187	-8.9	<0.001	Key component of the MAPK signaling pathway
AKT1	AKT1	S473	-6.7	<0.005	Key component of the PI3K/AKT signaling pathway
Ribosomal protein S6 kinase alpha- 1	RPS6KA1	T359/S363	-5.4	<0.005	Downstream effector of the MAPK and PI3K pathways

Table 2: Significantly Up-regulated Phosphorylation Sites in Pemigatinib-Treated Cells



Protein	Gene	Phosphosit e	Fold Change (Pemigatini b/Control)	p-value	Function
Apoptosis- regulating kinase 1	ASK1	S83	4.1	<0.01	Pro-apoptotic signaling
Protein phosphatase 2A subunit A	PPP2R1A	Y307	3.5	<0.01	Negative regulator of cell growth and proliferation

Experimental Protocols

This section provides a detailed methodology for a typical phosphoproteomics experiment to analyze the effects of **Pemigatinib**.

Cell Culture and Treatment

- Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., cholangiocarcinoma cell line with an FGFR2 fusion).
- Cell Culture: Culture the cells in appropriate media and conditions to 80% confluency.
- Treatment: Treat the cells with Pemigatinib at a clinically relevant concentration (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Lysis and Protein Digestion

- Lysis: Harvest the cells and lyse them in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).



- Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
- Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.

Phosphopeptide Enrichment

- Enrichment Method: Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial due to the low stoichiometry of phosphorylation.
- Washing: Wash the enriched phosphopeptides to remove non-phosphorylated peptides.
- Elution: Elute the phosphopeptides from the enrichment material.

LC-MS/MS Analysis

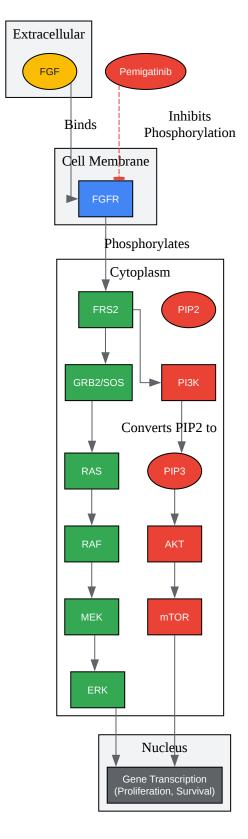
- Instrumentation: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.

Data Analysis

- Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the peptides and their phosphorylation sites.
- Quantification: Quantify the relative abundance of the identified phosphopeptides between the **Pemigatinib**-treated and control samples. For label-free quantification, use the precursor ion intensities.
- Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significantly altered abundance upon Pemigatinib treatment.
- Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and identify
 the signaling pathways that are significantly affected by **Pemigatinib** treatment.



Visualizations Signaling Pathway Diagram

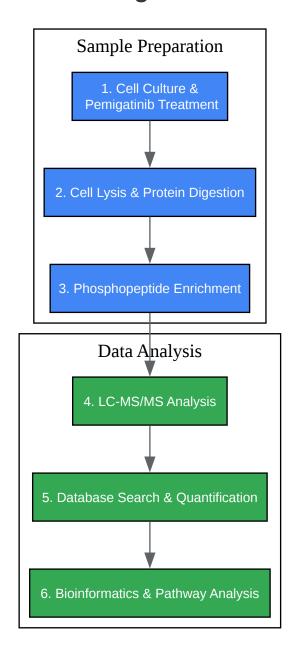




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Caption: Pemigatinib inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Workflow Diagram



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Caption: Workflow for phosphoproteomics analysis of **Pemigatinib**-treated cells.



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